molecular formula C22H18NO2P B5302295 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile

2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile

Cat. No. B5302295
M. Wt: 359.4 g/mol
InChI Key: MNGZEMMPJWCHOZ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile, also known as DPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPPE is a yellowish powder that is soluble in organic solvents and has a molecular weight of 391.36 g/mol.

Mechanism of Action

The mechanism of action of 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has also been found to inhibit the activity of certain enzymes involved in the breakdown of neurotransmitters, which can lead to increased levels of these neurotransmitters in the brain. This can have a positive effect on cognitive function and may be useful in the treatment of diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile is also soluble in a variety of organic solvents, which makes it easy to work with in the lab. However, 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile can be expensive to produce, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile. One area of interest is the development of 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile-based therapeutics for the treatment of diseases such as cancer and Alzheimer's disease. Another area of interest is the investigation of the mechanism of action of 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile, which could provide insights into the development of new drugs for a range of diseases. Additionally, further studies are needed to determine the safety and efficacy of 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile in humans before it can be used as a therapeutic agent.

Synthesis Methods

2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-bromo-3-hydroxy-4-phenylbutenenitrile with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere of nitrogen or argon. The resulting product is then purified using column chromatography to obtain pure 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile.

Scientific Research Applications

2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antitumor, and antioxidant properties. 2-(diphenylphosphoryl)-3-hydroxy-4-phenyl-2-butenenitrile has also been shown to inhibit the activity of certain enzymes and has been investigated as a potential therapeutic agent for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(Z)-2-diphenylphosphoryl-3-hydroxy-4-phenylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18NO2P/c23-17-22(21(24)16-18-10-4-1-5-11-18)26(25,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,24H,16H2/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGZEMMPJWCHOZ-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=C(C#N)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=C(\C#N)/P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(Diphenyl-phosphinoyl)-3-hydroxy-4-phenyl-but-2-enenitrile

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